6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine 6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16262306
InChI: InChI=1S/C18H22N2O5/c19-13-1-3-15-17(11-13)24-7-5-21-6-8-25-18-12-14(20)2-4-16(18)23-10-9-22-15/h1-4,11-12H,5-10,19-20H2
SMILES:
Molecular Formula: C18H22N2O5
Molecular Weight: 346.4 g/mol

6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine

CAS No.:

Cat. No.: VC16262306

Molecular Formula: C18H22N2O5

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine -

Specification

Molecular Formula C18H22N2O5
Molecular Weight 346.4 g/mol
IUPAC Name 2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diamine
Standard InChI InChI=1S/C18H22N2O5/c19-13-1-3-15-17(11-13)24-7-5-21-6-8-25-18-12-14(20)2-4-16(18)23-10-9-22-15/h1-4,11-12H,5-10,19-20H2
Standard InChI Key IOMSXUQWYJEBET-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C=CC(=C2)N)OCCOC3=C(C=C(C=C3)N)OCCO1

Introduction

Structural and Molecular Characteristics

Core Framework and Bonding Patterns

The compound’s IUPAC name, 2,5,12,15,18-pentaoxatricyclo[17.4.0.0⁶,¹¹]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diamine, reveals a tricyclic system comprising two benzene rings fused to a central pentaoxacyclopentadecine moiety. The structure features five oxygen atoms integrated into ether linkages and two primary amine groups at positions 3 and 13. The hexahydro designation indicates partial saturation, with six hydrogen atoms saturating specific carbons across the bicyclic framework.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₅
Molecular Weight346.4 g/mol
IUPAC Name2,5,12,15,18-pentaoxatricyclo[17.4.0.0⁶,¹¹]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diamine
Canonical SMILESC1COC2=C(C=CC(…))
InChI KeyIOMSXUQWYJEBET-UHFFFAOYSA-N

The stereoelectronic configuration of the molecule is defined by its fused aromatic and aliphatic regions, which create distinct electronic environments for potential reactivity. The amine groups, positioned para to one another on the benzo rings, may participate in hydrogen bonding or serve as sites for functionalization.

Synthesis and Manufacturing Processes

Multi-Step Organic Synthesis

Current synthetic routes involve cyclization reactions starting from substituted catechol derivatives. A representative approach includes:

  • Etherification: Diethyl oxalate reacts with resorcinol derivatives under acidic conditions to form intermediate ether linkages.

  • Cyclization: Intramolecular nucleophilic aromatic substitution facilitates ring closure, forming the central pentaoxacyclopentadecine core.

  • Amination: Palladium-catalyzed coupling introduces amine groups at specified positions.

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurpose
EtherificationDiethyl oxalate, H₂SO₄, 80°CForm ether linkages
CyclizationK₂CO₃, DMF, 120°CRing closure
AminationPd(PPh₃)₄, NH₃, THFIntroduce amine groups

Yield optimization remains challenging due to steric hindrance during cyclization, with current protocols reporting efficiencies below 50%.

Analytical Characterization Techniques

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming structural integrity. Key observations include:

  • ¹H NMR: Distinct singlet at δ 3.8 ppm (methyleneoxy protons), doublets at δ 6.7–7.1 ppm (aromatic protons).

  • ¹³C NMR: Peaks at 152 ppm (oxygenated aromatic carbons), 115 ppm (amine-adjacent carbons).

  • HRMS: Molecular ion peak at m/z 346.4 [M+H]⁺.

Applications in Pharmaceutical and Materials Science

Drug Development

The compound’s rigidity and hydrogen-bonding capacity make it a candidate for:

  • Kinase inhibitor scaffolds: Potential binding to ATP pockets in tyrosine kinases.

  • Antimicrobial agents: Disruption of bacterial cell wall biosynthesis.

Materials Innovation

  • Coordination polymers: Oxygen and nitrogen atoms may bind transition metals, forming porous frameworks for gas storage.

Challenges and Future Research Directions

Knowledge Gaps

  • In vivo toxicity profiles: No mammalian studies reported.

  • Synthetic scalability: Current methods are cost-prohibitive for industrial-scale production.

Priority Investigations

  • Structure-activity relationship (SAR) studies: Systematic modification of amine and ether groups.

  • Crystallographic analysis: X-ray diffraction to resolve stereochemical ambiguities.

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